(4Z,8Z)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
Description
Properties
IUPAC Name |
(4Z,8Z)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16)/b5-3-,6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZRVTUKBUOZNP-GLIMQPGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC2C(C2C(=O)O)CCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CCC2C(C2CC/C=C\C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Diene Selection : 1,5,9-Trimethylcyclododecatriene derivatives are preferred due to their ability to undergo regioselective cyclization.
-
Dienophiles : Maleic anhydride or acetylene derivatives facilitate [4+2] cycloaddition at 80–120°C under inert atmospheres.
-
Catalysts : Lewis acids like BF₃·Et₂O improve stereochemical control, achieving >70% yield of the bicyclic intermediate.
Table 1: Diels-Alder Protocol Variations
| Diene | Dienophile | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,5,9-Trimethyl CDT | Maleic anhydride | BF₃·Et₂O | 100 | 72 | |
| Cyclododecatriene | DMAD | TiCl₄ | 80 | 65 |
Challenges : Competing [2+2] cycloadditions may occur under photochemical conditions, necessitating strict light exclusion.
Post-cyclization, the introduction of the carboxylic acid group is achieved via oxidative carboxylation. This two-step process avoids side reactions associated with direct carboxylation.
Step 1: Epoxidation
Step 2: Carboxylation
Table 2: Carboxylation Efficiency
| Epoxide Intermediate | Carboxylation Agent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| C8-C9 Epoxide | CO₂/MeMgBr | LDA | 68 | 95 |
| C4-C5 Epoxide | CO₂/EtMgCl | KHMDS | 52 | 88 |
Industrial Adaptation : Continuous flow reactors enhance scalability, reducing reaction time by 40% compared to batch processes.
Catalytic Hydrogenation for Stereochemical Control
Late-stage hydrogenation ensures precise (Z,Z)-configuration. Palladium- and nickel-based catalysts are employed to avoid over-reduction of dienes.
Protocol Highlights
Table 3: Hydrogenation Performance
| Substrate | Catalyst | Pressure (psi) | Z,Z Selectivity (%) |
|---|---|---|---|
| Bicyclo-diene ester | Pd/C | 30 | 98 |
| Bicyclo-diene ketone | Ni/SiO₂ | 50 | 92 |
Limitation : Catalyst poisoning by sulfur impurities necessitates rigorous substrate purification.
Biotechnological Approaches
Recent advances utilize engineered enzymes for greener synthesis. Cytochrome P450 monooxygenases and carboxylases enable single-step bicyclization-carboxylation.
Case Study: P450-Catalyzed Synthesis
Table 4: Enzymatic vs. Chemical Methods
| Parameter | Chemical Synthesis | Biocatalysis |
|---|---|---|
| Reaction Steps | 4–6 | 1 |
| Overall Yield (%) | 45–55 | 60 |
| Waste Generated | High | Low |
Outlook : Immobilized enzyme systems may further improve throughput.
Industrial-Scale Production and Purification
Large-scale manufacturing employs hybrid strategies to balance cost and efficiency.
Key Steps:
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4Z,8Z)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, potentially resulting in therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between (4Z,8Z)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid and related bicyclic or carboxylic acid-containing compounds:
Key Observations:
- Core Rigidity vs. Flexibility : The bicyclo[10.1.0]trideca system in the target compound introduces significant steric strain compared to linear analogs like caffeic acid, which has a planar aromatic ring and flexible side chain .
- Functional Group Influence : The carboxylic acid group enhances polarity and hydrogen-bonding capacity, distinguishing it from the hydrocarbon cis-bicyclo[10.1.0]trideca-4,8-diene .
Physicochemical Properties
Thermodynamic properties of (Z,E,Z)-bicyclo[10.1.0]trideca-4,8-diene (a structural analog) calculated via the Joback method provide insight into trends for the target compound:
| Property | Value (J/mol·K) | Temperature (K) | Method |
|---|---|---|---|
| Cp,gas | 503.32 | 584.77 | Joback |
| Cp,gas | 637.28 | 836.47 | Joback |
While these values apply to a hydrocarbon analog, the addition of a carboxylic acid group in the target compound would likely:
- Increase boiling point due to intermolecular hydrogen bonding.
- Reduce volatility compared to the non-polar bicyclo hydrocarbon.
Biological Activity
(4Z,8Z)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid is a bicyclic compound with significant potential in various biological applications. Its unique structure contributes to its biological activity, making it a subject of interest in pharmaceutical and biochemical research.
- Chemical Formula : C14H20O2
- Molecular Weight : 220.3074 g/mol
- IUPAC Name : (1R,4Z,8Z,12R)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
- InChIKey : IOZRVTUKBUOZNP-GJKCHQPJSA-N
Biological Activity Overview
Research into the biological activity of (4Z,8Z)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid has revealed several promising properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research has shown that it may inhibit inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress.
The biological effects of (4Z,8Z)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid are largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and oxidative stress pathways.
- Receptor Modulation : The compound could interact with receptors that mediate cellular responses to stress and inflammation.
Antimicrobial Activity
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various bicyclic compounds, including (4Z,8Z)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid. The results indicated:
- Effective against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL.
Anti-inflammatory Effects
Research conducted by Smith et al. (2023) demonstrated the anti-inflammatory potential of the compound in vitro:
- Inhibition of nitric oxide production in macrophages was observed.
- A dose-dependent response was noted with IC50 values around 30 µM.
Antioxidant Properties
A study in Food Chemistry assessed the antioxidant capacity using DPPH radical scavenging assays:
- The compound exhibited a scavenging activity of 78% at a concentration of 100 µM compared to ascorbic acid.
Data Table of Biological Activities
| Biological Activity | Test Organism/Model | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL | Journal of Natural Products |
| Escherichia coli | MIC = 100 µg/mL | Journal of Natural Products | |
| Anti-inflammatory | Macrophage cell line | IC50 = 30 µM | Smith et al., 2023 |
| Antioxidant | DPPH assay | Scavenging = 78% | Food Chemistry |
Q & A
Q. What are the established synthetic routes for (4Z,8Z)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid, and how can experimental parameters be optimized?
Synthesis typically involves cyclization and functionalization of precursor compounds. For example:
- Ziegler oligomerization of isoprene generates bicyclic intermediates, which can undergo epoxidation and subsequent oxidation to introduce the carboxylic acid group .
- Key parameters include temperature control (e.g., reflux conditions for cyclization), solvent selection (e.g., absolute ethanol for stability), and stoichiometric ratios of reagents (e.g., acetic acid as a catalyst) .
- Optimization strategies: Use GC-MS or NMR to monitor reaction progress and adjust catalyst loading (e.g., chiral catalysts for stereoselectivity) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Q. What are the stability considerations for this compound under experimental storage?
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test inhibition of enzymes (e.g., cyclooxygenase or lipoxygenase) using spectrophotometric methods .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) at concentrations ≤100 µM .
Advanced Research Questions
Q. How can stereochemical purity of the (4Z,8Z) isomer be ensured during synthesis?
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Q. What regulatory compliance steps are required for laboratory use of this compound?
Q. How can stability under reactive conditions (e.g., oxidative stress) be evaluated?
Q. What advanced techniques validate the compound’s role in complex biological systems (e.g., lipid signaling)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
